Protonation Site Specificity: C(11)‑Bromo vs. C(5)‑Bromo Reactivity Implication
In superacid media (FSO₃H/SO₂ClF), the parent benzo[b]naphtho[1,2-d]furan is protonated exclusively at C(5). The isomeric benzo[b]naphtho[2,3-d]furan, by contrast, undergoes protonation at both C(6) and C(11), yielding two distinct carbocationic species observed by low-temperature NMR [1]. This finding establishes that C(11) in the [1,2-d] ring system is not the kinetically favored site of electrophilic attack on the parent hydrocarbon, implying that installation of bromine at C(11) requires synthetic strategies distinct from direct electrophilic bromination. This is in contrast to C(5)-bromo derivatives, which can be accessed via electrophilic routes. The ¹³C NMR chemical shift difference (Δδ¹³C) mapping for the persistent carbocations derived from the parent compounds indicates limited charge delocalization, with DFT-calculated Δδ¹³C values showing a root-mean-square deviation of <2.5 ppm versus experimental data [1].
| Evidence Dimension | Protonation site (electrophilic reactivity descriptor) |
|---|---|
| Target Compound Data | 11-Bromobenzo[b]naphtho[1,2-d]furan: bromine occupies C(11), a site not protonated in the parent compound under standard superacid conditions |
| Comparator Or Baseline | Parent benzo[b]naphtho[1,2-d]furan: protonated at C(5) only; benzo[b]naphtho[2,3-d]furan: protonated at C(6) and C(11) |
| Quantified Difference | C(11) is electrophilically inert in parent [1,2-d] isomer vs. electrophilically active in [2,3-d] isomer under identical FSO₃H/SO₂ClF conditions |
| Conditions | FSO₃H/SO₂ClF superacid, low-temperature NMR (¹H and ¹³C), DFT calculations at the B3LYP/6-311+G(d,p) level [1] |
Why This Matters
The C(11) bromo derivative cannot be reliably prepared by direct electrophilic bromination of the parent hydrocarbon, making it a non-commodity intermediate that requires specific multi-step synthetic planning, which directly impacts procurement sourcing strategy.
- [1] Okazaki, T.; Nakagawa, M.; Kitagawa, T.; Laali, K. K. Experimental NMR and DFT Studies of Persistent Carbocations Derived from Hetero-Polycyclic Aromatic Hydrocarbons Containing Oxygen Atom: Dibenzo[b,d]furan, Benzo[b]naphtho[1,2-d]furan, Benzo[b]naphtho[2,3-d]furan, Benzo[b]naphtho[2,1-d]furan, and Dinaphtho[2,1-b:1′,2′-d]furan. Bull. Chem. Soc. Jpn. 2014, 87, 1235–1244. DOI: 10.1246/bcsj.20140182. View Source
